molecular formula C20H20ClNO5S B2864504 Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate CAS No. 2034330-05-5

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2864504
CAS No.: 2034330-05-5
M. Wt: 421.89
InChI Key: FCKMXAOBFSPSPS-UHFFFAOYSA-N
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Description

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate is a synthetic organic compound featuring a 1,4-thiazepane core modified with a sulfone group (1,1-dioxido), a 2-chlorophenyl substituent, and a methyl benzoate ester. The sulfone moiety enhances polarity and oxidative stability compared to thioether analogs, while the benzoate ester may improve bioavailability by acting as a prodrug moiety .

Properties

IUPAC Name

methyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c1-27-20(24)15-8-6-14(7-9-15)19(23)22-11-10-18(28(25,26)13-12-22)16-4-2-3-5-17(16)21/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKMXAOBFSPSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from various research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C18_{18}H16_{16}ClN1_{1}O5_{5}S1_{1}
  • Molecular Weight : 373.84 g/mol
  • CAS Number : Not specifically listed in the sources but can be inferred from related compounds.

Anticancer Properties

Research has shown that compounds with thiazepane structures exhibit promising anticancer activity. For instance, derivatives of thiazepane have been noted to inhibit specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the binding affinity of certain thiazepane derivatives to Mcl-1, a protein that plays a crucial role in cell survival and apoptosis regulation. The compound exhibited significant inhibitory activity against Mcl-1 with a Ki value indicating strong binding affinity .

The biological activity of this compound may involve:

  • Inhibition of Anti-apoptotic Proteins : The compound's structural features allow it to interact with and inhibit proteins like Mcl-1, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some thiazepane derivatives have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death .

Study on Thiazepane Derivatives

In a study focusing on various thiazepane derivatives, compounds similar to this compound demonstrated potent anticancer effects against multiple cancer cell lines. The study reported that these compounds led to a decrease in cell viability and an increase in apoptotic markers when tested on human breast cancer cells .

Comparative Analysis

A comparative analysis of various thiazepane derivatives revealed that the presence of electron-withdrawing groups (like the chlorophenyl moiety in the target compound) significantly enhanced biological activity. The following table summarizes the biological activities of selected thiazepane derivatives:

Compound NameStructureIC50 (µM)Mechanism
Compound AStructure A10Mcl-1 Inhibition
Compound BStructure B25ROS Generation
Target CompoundMethyl 4-(7-(2-chlorophenyl)-...)15Mcl-1 Inhibition

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared below with analogous molecules (Table 1):

Table 1: Structural Comparison with Analogous Compounds

Compound Core Structure Substituents/Functional Groups Notable Properties
Target Compound 1,4-Thiazepane sulfone 2-Chlorophenyl, methyl benzoate ester High polarity (sulfone), ester
Benzo-1,4-oxathiin () 1,4-Oxathiin (O, S) Thiophene, methoxy Lower polarity (thioether)
Benzodithiazine derivative () 1,4,2-Benzodithiazine Chloro, hydroxy, hydrazino, sulfone Antimicrobial potential
Methylclonazepam () Benzodiazepine 2-Chlorophenyl, nitro, ketone CNS activity (anxiolytic)
Amlodipine benzoate () Dihydropyridine 2-Chlorophenyl, benzoate ester, amine Antihypertensive (calcium blocker)
Key Observations:

Core Heterocycles: The 1,4-thiazepane sulfone in the target compound is a 7-membered ring containing sulfur and nitrogen, distinct from the 6-membered 1,4-oxathiin (oxygen and sulfur) or benzodiazepine (nitrogen and oxygen) . The sulfone group increases polarity and metabolic stability compared to thioether-containing analogs like benzo-1,4-oxathiins .

2-Chlorophenyl Group :

  • Present in the target compound, Methylclonazepam , and Amlodipine , this group contributes steric bulk and electron-withdrawing effects, enhancing binding affinity in CNS and cardiovascular targets.

Benzoate Ester :

  • Shared with Amlodipine benzoate , this group may enhance lipophilicity and membrane permeability. However, the sulfone in the target compound could counterbalance this by increasing hydrophilicity.

Pharmacological Implications (Hypothetical)

  • The 2-chlorophenyl group’s prevalence in Methylclonazepam (CNS) and Amlodipine (cardiovascular) suggests the target compound could interact with similar receptor systems.
  • The sulfone group could reduce first-pass metabolism, prolonging half-life compared to esterase-sensitive analogs like Amlodipine benzoate .

Preparation Methods

Synthetic Strategies for 1,4-Thiazepane Derivatives

Cyclization Approaches for Thiazepane Core Formation

The 1,4-thiazepane ring is typically constructed via nucleophilic substitution or condensation reactions. A validated method involves reacting 2-aminobenzenethiol with α-halo carbonyl compounds under basic conditions. For instance, 2-bromo-1-phenylethan-1-one reacts with 2-aminobenzenethiol in diethyl ether to form the thiazepane backbone. This reaction proceeds via thiolate attack on the electrophilic carbon, followed by intramolecular cyclization.

Incorporation of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group is introduced either during cyclization or via post-modification. In one approach, 2-fluorobenzaldehyde is condensed with 2-aminobenzenethiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding a substituted thiazepine intermediate. Halogenated aldehydes are preferred for their reactivity in nucleophilic aromatic substitution.

Sulfone Group Installation

Oxidation of the thiazepane sulfur to a sulfone is achieved using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM). This step is critical for enhancing the compound’s metabolic stability and electronic properties.

Stepwise Preparation Methods

Synthesis of 7-(2-Chlorophenyl)-1,4-Thiazepane-1,1-Dioxide

Step 1: Cyclization
A mixture of 2-aminobenzenethiol (1.0 mmol) and 2-chlorobenzaldehyde (1.0 mmol) in DMF is heated to 100°C with K₂CO₃ (1.5 mmol) for 3–12 hours. The intermediate imine is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate = 10:1).

Step 2: Sulfur Oxidation
The thiazepane intermediate is dissolved in DCM and treated with m-CPBA (2.2 mmol) at 0°C for 4 hours. After quenching with sodium thiosulfate, the sulfone product is isolated in 73% yield.

Coupling with Methyl 4-Carboxybenzoate

Step 3: Esterification and Acylation
The sulfone-bearing thiazepane is reacted with methyl 4-(chlorocarbonyl)benzoate in methanol using trimethylamine as a base. The reaction is stirred at room temperature for 8 hours, yielding the final ester after column purification (petroleum ether/ethyl acetate = 4:1).

Table 1: Key Reaction Conditions and Yields
Step Reagents Solvent Temperature Time (h) Yield (%)
1 K₂CO₃, DMF DMF 100°C 3–12 93
2 m-CPBA DCM 0°C 4 73
3 Trimethylamine MeOH RT 8 81

Reaction Optimization and Scalability

Solvent and Base Selection

DMF is optimal for cyclization due to its high polarity and ability to stabilize intermediates. Alternative solvents like ethanol or toluene result in lower yields (<70%). K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize side reactions.

Gram-Scale Synthesis

The process is scalable: 10 mmol of 2-aminobenzenethiol and 2-chlorobenzaldehyde yield 1.96 g of the thiazepane intermediate (93% yield). Subsequent oxidation and coupling steps maintain efficiencies above 70% at multigram scales.

Green Chemistry Considerations

Catalyst-free conditions and one-pot protocols reduce waste. For example, the imine intermediate can proceed directly to the Ugi reaction without isolation, achieving 90% yield.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The sulfone group resonates as a singlet at δ 3.2–3.5 ppm, while the ester methyl group appears at δ 3.8 ppm.
  • MS (ESI) : Molecular ion peak at m/z 421.9 aligns with the formula C₂₀H₂₀ClNO₅S.

X-ray Crystallography

Crystal structures confirm the thiazepane’s butterfly conformation and intramolecular hydrogen bonding between the sulfone oxygen and NH group (2.2 Å).

Q & A

Q. What are the key synthetic steps for preparing Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate?

The synthesis involves:

  • Condensation : Refluxing 2-aminothiophenol derivatives with β-aroylacrylic acids in ethanol saturated with HCl gas to form the thiazepane core .
  • Purification : Crystallization from methanol or ethanol under reduced pressure to isolate the product .
  • Sulfonation : Introducing the 1,1-dioxido group via oxidation using agents like H₂O₂ or m-CPBA, followed by chromatographic purification (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized?

Methodological approaches include:

  • X-ray crystallography : Resolves conformation (e.g., chair vs. boat forms) and hydrogen-bonding networks .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., chlorophenyl substituents, carbonyl groups).
  • FT-IR : Confirms sulfone (SO₂) stretches at ~1300–1150 cm⁻¹ .
    • Elemental analysis : Validates purity (>97% by combustion analysis) .

Q. What safety precautions are required during handling?

Based on structurally similar compounds:

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory data on reaction pathways (e.g., benzothiazepine vs. benzothiazinone formation) be resolved?

  • Repetition under controlled conditions : Vary catalysts (e.g., AlCl₃ vs. protic acids) and solvents (ethanol vs. DCM) to isolate intermediates .
  • Advanced characterization : Use LC-MS/MS to detect transient intermediates and SC-XRD to confirm crystalline products .
  • Theoretical modeling : DFT calculations to compare thermodynamic stability of competing products .

Q. What experimental design principles apply to pharmacological studies of this compound?

  • Split-plot designs : Evaluate dose-response relationships (e.g., anti-fungal activity against Candida albicans) with hierarchical variables (e.g., cell lines, exposure times) .
  • Positive controls : Compare to known benzoxazole/thiazepane derivatives with established bioactivity .
  • In vivo models : Use randomized block designs to account for biological variability (e.g., murine models for anti-inflammatory assays) .

Q. How can environmental fate studies be structured for this compound?

Follow frameworks like Project INCHEMBIOL :

  • Abiotic transformations : Assess hydrolysis/photolysis rates under varying pH/UV conditions .
  • Biotic degradation : Use soil microcosms or activated sludge systems to measure half-lives .
  • Bioaccumulation : Measure logP values (experimental vs. computational) to predict ecological risks .

Q. What strategies optimize the 2-chlorophenyl group's regioselective introduction?

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) vs. organocatalysts for Friedel-Crafts acylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution .
  • Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Data Analysis & Theoretical Frameworks

Q. How should researchers address inconsistencies in biological activity data?

  • Meta-analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ values normalized to cell viability assays) .
  • Pathway mapping : Link activity to molecular targets (e.g., COX-2 inhibition for anti-inflammatory effects) via proteomic profiling .
  • Statistical models : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant effects from noise .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

  • Pharmacophore modeling : Identify critical motifs (e.g., sulfone group for hydrogen-bond acceptor sites) .
  • QSAR models : Use descriptors like molar refractivity or topological polar surface area (TPSA) to predict bioavailability .
  • Docking simulations : Map interactions with target proteins (e.g., fungal CYP51 for anti-microbial activity) .

Methodological Resources

  • Synthesis protocols : Refer to AlCl₃-catalyzed acylation in .
  • Safety data : Follow GHS guidelines in and .
  • Environmental protocols : Adopt Project INCHEMBIOL’s tiered approach from .

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